Ethyl (E,Z)-2,4-decadienoate (CAS 3025-30-7), widely known as the 'pear ester', is a fatty acid ethyl ester recognized as the principal volatile organic compound responsible for the characteristic aroma of ripe Bartlett (Williams) pears. It is a colorless liquid with a potent, sweet, and fruity aroma profile. Its primary value in industrial and research applications is directly tied to the specific geometry of its (2E,4Z) double bonds, which dictates its distinct sensory properties and biological activity compared to other isomers or related esters.
Substitution with other isomers, such as ethyl (2E,4E)-decadienoate, or the use of an unpurified mixture of isomers, is a primary cause of failure in formulation and research applications. The sensory profile and biological function of ethyl 2,4-decadienoate are strictly dependent on the (E,Z) configuration, which delivers the authentic ripe pear character. Common synthesis routes yield isomeric mixtures that necessitate rigorous purification, typically fractional distillation, to isolate the functionally critical (E,Z) form. Procuring the isomerically pure compound is therefore essential for achieving the intended, reproducible sensory impact or biological response, as contaminants directly introduce undesirable off-notes or reduce specific activity.
The (2E,4Z) isomer of ethyl decadienoate is specifically identified as possessing the characteristic aroma of Williams pears. In contrast, other esters like hexyl acetate are described only as having a more generic 'sweet, fruity, estery odor similar to pear'. Synthesis of the target compound often results in a mixture containing up to 5% of the (2E,4E) isomer, which must be removed via purification to achieve the desired flavor profile. This demonstrates that high isomeric purity is not an academic detail but a direct prerequisite for achieving the specific, high-value 'ripe pear' sensory note demanded in premium flavor applications.
| Evidence Dimension | Sensory Profile Description |
| Target Compound Data | Characteristic aroma of Williams pears; juicy, ripe pear, sweet, very fruity. |
| Comparator Or Baseline | Hexyl Acetate: A common substitute with a more generic 'sweet, fruity, estery odor similar to pear'. (2E,4E)-isomer: An impurity that alters the target profile. |
| Quantified Difference | Qualitative but definitive: The (E,Z) isomer provides the specific 'Williams pear' note, while substitutes offer a generic pear-like character. |
| Conditions | Sensory analysis in flavor and fragrance applications. |
For formulators in the food, beverage, and fragrance industries, using this specific isomer is critical for creating an authentic, high-fidelity pear flavor or scent, which cannot be replicated with less pure mixtures or generic substitutes.
Ethyl (E,Z)-2,4-decadienoate is a potent kairomonal attractant for the major agricultural pest, the codling moth (*Cydia pomonella*). In heterologous expression systems, the dedicated odorant receptor from the codling moth, CpomOR3, shows a strong response to the ethyl ester. When directly compared, the closely related methyl ester (methyl-(E,Z)-2,4-decadienoate) acts as only a partial agonist on the equivalent receptor in a related species, indicating a weaker or incomplete biological interaction. This demonstrates a clear structure-activity relationship where the ethyl ester provides a more potent and specific biological signal than its closest methyl analog.
| Evidence Dimension | Odorant Receptor Activation |
| Target Compound Data | Acts as the main agonist for the key odorant receptor (CpomOR3 orthologue) in tortricid moths. |
| Comparator Or Baseline | Methyl (E,Z)-2,4-decadienoate: Acts as a partial agonist on the same receptor. |
| Quantified Difference | Functional difference at the receptor level: full agonist (target) vs. partial agonist (comparator), implying a stronger and more complete biological signal. |
| Conditions | Heterologous expression of insect odorant receptors (SmyoOR3.4) in Xenopus oocytes or similar systems. |
For developers of agricultural lures and monitoring traps, selecting the ethyl ester over the methyl ester provides a more potent and specific attractant, leading to higher trap efficacy and more reliable pest monitoring.
A robust, scalable, and stereoselective procedure for Ethyl (E,Z)-2,4-decadienoate is documented in Organic Syntheses, a highly reputable source for validated chemical methods. This procedure reports high yields of 82–91%. This contrasts favorably with alternative published methods that report significantly lower yields and purity, such as a 32% yield with 89% purity via a Grignard-based route, or a 68% yield with 85% purity via a Wittig reaction. The existence of a well-documented, high-performing synthesis route enhances the compound's value as a reliable precursor for further manufacturing or research.
| Evidence Dimension | Chemical Synthesis Yield and Purity |
| Target Compound Data | 82–91% yield via a validated stereoselective rearrangement method. |
| Comparator Or Baseline | Alternative Method 1 (Grignard-based): 32% yield, 89% purity. Alternative Method 2 (Wittig): 68% yield, 85% purity. |
| Quantified Difference | Up to 2.8x higher yield compared to alternative published synthetic routes. |
| Conditions | Published laboratory-scale organic synthesis procedures. |
For buyers in R&D or process chemistry, this compound's availability via a validated, high-yield synthesis ensures better scalability, reproducibility, and cost-efficiency as a starting material compared to alternatives with less efficient or poorly documented synthetic pathways.
For use in premium food, beverage, and cosmetic formulations where the goal is to impart an authentic, juicy, and ripe Bartlett pear aroma. The high isomeric purity of this specific compound is essential for avoiding the off-notes associated with isomeric impurities and achieving a consistent, high-quality sensory profile that cannot be replicated by generic pear-like esters.
As the primary active ingredient in lures for monitoring and managing populations of the codling moth (*Cydia pomonella*) and related tortricid species. Its demonstrated potency as a full agonist for the insect's specific odorant receptor makes it a more effective and reliable choice than close analogs like the corresponding methyl ester, ensuring higher trap sensitivity and capture rates.
Serves as a reliable, high-purity precursor in multi-step organic synthesis requiring the (E,Z)-conjugated dienoate functional group. The existence of a validated, high-yield Organic Syntheses procedure provides a strong foundation for its use in scalable research and manufacturing workflows, offering superior processability compared to alternatives with less efficient synthetic access.
Irritant